REACTION_SMILES
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[CH3:18][S:19]([CH3:20])=[O:21].[I:14][CH:15]([CH3:16])[CH3:17].[Na+:2].[OH-:1].[OH:3][c:4]1[cH:5][cH:6][c:7]([N+:11]([O-:12])=[O:13])[cH:8][c:9]1[OH:10]>>[O:3]([c:4]1[cH:5][cH:6][c:7]([N+:11]([O-:12])=[O:13])[cH:8][c:9]1[OH:10])[CH:15]([CH3:16])[CH3:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(O)c(O)c1
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Name
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Type
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product
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Smiles
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CC(C)Oc1ccc([N+](=O)[O-])cc1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |